2-tert-butyl-4-ethyl-6-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine
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Overview
Description
2-tert-butyl-4-ethyl-6-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine is a complex organic compound that features a pyrimidine core substituted with tert-butyl, ethyl, and a piperazine ring fused with a pyrrolo[2,3-d]pyrimidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-butyl-4-ethyl-6-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrrolo[2,3-d]pyrimidine core, followed by the introduction of the piperazine ring and subsequent substitution reactions to introduce the tert-butyl and ethyl groups. Key reagents and conditions often include:
Vilsmeier formylation: for introducing formyl groups.
Horner–Wadsworth–Emmons olefination: for forming carbon-carbon double bonds.
n-Butyllithium (n-BuLi): as a strong base for deprotonation steps.
Dimethylformamide (DMF): as an electrophile in formylation reactions
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
2-tert-butyl-4-ethyl-6-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).
Reducing agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution reagents: Halogens (Cl₂, Br₂), nucleophiles (NH₃, OH⁻).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce fully saturated compounds.
Scientific Research Applications
2-tert-butyl-4-ethyl-6-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine has several applications in scientific research:
Medicinal Chemistry: Potential use as a scaffold for developing kinase inhibitors, particularly targeting protein kinase B (Akt) pathways.
Organic Synthesis: Utilized as an intermediate in the synthesis of more complex molecules.
Biological Studies: Investigated for its role in cell signaling and proliferation pathways.
Mechanism of Action
The mechanism of action for compounds like 2-tert-butyl-4-ethyl-6-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine often involves interaction with specific molecular targets such as protein kinases. These interactions can modulate signaling pathways involved in cell growth, survival, and apoptosis. The compound may bind to the active site of the kinase, inhibiting its activity and thereby affecting downstream signaling .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-tert-butyl-4-ethyl-6-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both tert-butyl and ethyl groups, along with the piperazine ring, enhances its potential as a versatile scaffold in drug design.
Properties
Molecular Formula |
C20H27N7 |
---|---|
Molecular Weight |
365.5 g/mol |
IUPAC Name |
4-[4-(2-tert-butyl-6-ethylpyrimidin-4-yl)piperazin-1-yl]-7H-pyrrolo[2,3-d]pyrimidine |
InChI |
InChI=1S/C20H27N7/c1-5-14-12-16(25-19(24-14)20(2,3)4)26-8-10-27(11-9-26)18-15-6-7-21-17(15)22-13-23-18/h6-7,12-13H,5,8-11H2,1-4H3,(H,21,22,23) |
InChI Key |
XYRQMVPVPXFJLZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=NC(=N1)C(C)(C)C)N2CCN(CC2)C3=NC=NC4=C3C=CN4 |
Origin of Product |
United States |
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